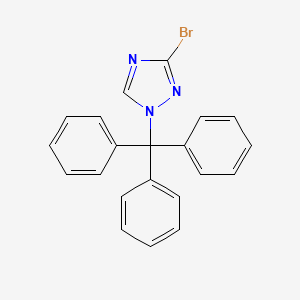

3-Bromo-1-trityl-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-trityl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3/c22-20-23-16-25(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXCJZDZDUSCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 Trityl 1h 1,2,4 Triazole

Established Synthetic Routes and Reaction Conditions for 3-Bromo-1-trityl-1H-1,2,4-triazole

Established methodologies for synthesizing this compound typically follow one of two main pathways: either the bromination of a pre-formed 1-Trityl-1H-1,2,4-triazole or the N-alkylation of 3-Bromo-1H-1,2,4-triazole with a tritylating agent. Each approach has distinct steps involving the formation of the triazole ring, introduction of the trityl group, and halogenation.

Direct Bromination Strategies for 1-Trityl-1H-1,2,4-triazole

Direct bromination of the 1-Trityl-1H-1,2,4-triazole intermediate is a potential route to the target compound. This approach relies on the electrophilic substitution of a hydrogen atom on the triazole ring with bromine. The trityl group at the N1 position acts as a directing group, although its steric bulk can influence reactivity. Common brominating agents and conditions applicable to azole systems could be employed.

| Reagent | Solvent | Conditions | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Room temperature to reflux | Often used for mild bromination of heterocyclic compounds. |

| Bromine (Br₂) | Acetic Acid or Dichloromethane | Room temperature, often with a catalyst like FeBr₃ | A more reactive and less selective brominating agent. |

Cyclization Approaches for the Formation of the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole core is a fundamental step in the synthesis. Various cyclization strategies have been developed to construct this heterocyclic system from acyclic precursors. These methods offer versatility in introducing substituents. nih.gov

One common method involves the reaction of hydrazines with formamide, which can be facilitated by microwave irradiation in the absence of a catalyst. organic-chemistry.orgresearchgate.net Another widely used approach is the Einhorn–Brunner reaction, which involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com Additionally, the Pellizzari reaction, the condensation of an amide and an acyl hydrazide, is a classic method for forming 3,5-disubstituted-1,2,4-triazoles. scispace.comuthm.edu.my

More contemporary methods include copper-catalyzed oxidative coupling reactions and multicomponent processes that allow for the direct synthesis of substituted 1,2,4-triazoles from readily available starting materials like anilines, nitriles, and amidines. nih.govorganic-chemistry.org

Introduction of the Trityl Protecting Group (Triphenylmethyl) at the N1 Position

The trityl (triphenylmethyl) group is a bulky protecting group commonly used for amines, alcohols, and thiols. total-synthesis.com Its introduction at the N1 position of the 1,2,4-triazole ring is typically achieved through N-alkylation. The reaction involves treating the NH-containing triazole with trityl chloride (TrCl) in the presence of a base.

The choice of base and solvent is crucial for achieving high regioselectivity for the N1 isomer over the N4 isomer. researchgate.net The bulky nature of the trityl group generally favors substitution at the less sterically hindered N1 position. total-synthesis.com

| Tritylating Agent | Base | Solvent | Typical Conditions |

| Trityl Chloride (TrCl) | Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Acetonitrile, or Pyridine | Room temperature, overnight |

| Trityl Chloride (TrCl) | 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | Room temperature; known to give high yields of 1-substituted-1,2,4-triazoles. researchgate.net |

Precursor Synthesis and Halogenation Techniques for the Bromine Moiety

An alternative and often more direct route to this compound involves the synthesis of the brominated triazole precursor, 3-Bromo-1H-1,2,4-triazole, followed by the introduction of the trityl group. guidechem.comapolloscientific.co.uk

The synthesis of 3-Bromo-1H-1,2,4-triazole itself can be accomplished through various halogenation techniques starting from 1H-1,2,4-triazole or a suitable precursor. Halogenated 1H-1,2,4-triazole nucleosides have been synthesized via glycosylation of halogenated triazoles, indicating the stability and utility of these intermediates. researchgate.net The subsequent N-tritylation of 3-Bromo-1H-1,2,4-triazole would then proceed as described in the previous section to yield the final product.

Novel and Green Synthetic Protocols for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. rsc.org These "green" approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Methodologies

For the synthesis of the 1,2,4-triazole core, novel protocols that operate under catalyst-free and solvent-free conditions are highly desirable. Microwave-assisted synthesis has emerged as a powerful tool in this regard. For instance, substituted 1,2,4-triazoles can be efficiently synthesized from hydrazines and formamide under microwave irradiation without the need for a catalyst, often with significantly reduced reaction times and improved yields. researchgate.net

| Method | Reactants | Conditions | Advantages |

| Microwave-Assisted Synthesis | Hydrazines, Formamide | Microwave irradiation, catalyst-free | Short reaction times, good to excellent yields, eco-friendly. researchgate.net |

| Solvent-Free Catalysis | Amidrazones, Anhydrides | HClO₄-SiO₂ catalyst, 80°C | Moderate to high yields, recyclable catalyst, solvent-free. frontiersin.org |

Microwave-Assisted and Ultrasound-Assisted Synthesis

Modern synthetic chemistry has increasingly adopted microwave irradiation and sonochemistry as powerful tools to drive chemical reactions. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles with fewer byproducts. nih.govyu.edu.joscielo.org.za

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct and efficient heating of the reaction mixture can lead to a substantial acceleration of reaction rates. For the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been shown to reduce reaction times from hours to mere minutes. nih.govorganic-chemistry.org In the context of this compound synthesis, the key tritylation step could be significantly expedited. The reaction of 3-bromo-1H-1,2,4-triazole with trityl chloride, typically performed in the presence of a base, would benefit from the rapid and uniform heating provided by microwaves, potentially leading to higher throughput and efficiency. yu.edu.joias.ac.in

Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including triazoles, often resulting in higher yields and shorter reaction times compared to silent (unstirred) conventional methods. nih.govarabjchem.org For the preparation of this compound, applying ultrasound could improve the reaction between the triazole substrate and the alkylating agent by continuously cleaning and activating the surfaces of the reactants, thereby increasing the reaction rate and yield. nih.gov

Below is a comparative table illustrating the potential advantages of these techniques over conventional methods, based on typical results for similar N-alkylation reactions of triazoles.

| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Conventional Heating | 10–36 hours | 60–75% | Simple setup |

| Microwave-Assisted | 5–15 minutes | 80–95% | Rapid heating, reduced time, high efficiency nih.gov |

| Ultrasound-Assisted | 30–80 minutes | 80–90% | Improved mass transfer, enhanced rates nih.govarabjchem.org |

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a superior alternative to batch processing for the synthesis of many chemical compounds, including heterocycles like triazoles. researchgate.net This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. nih.govrsc.org

For the synthesis of this compound, a flow chemistry setup would typically involve pumping solutions of 3-bromo-1H-1,2,4-triazole with a base and trityl chloride through separate inlets into a T-mixer. The combined stream would then pass through a heated capillary or packed-bed reactor where the reaction occurs. The product stream emerging from the reactor could then be directed to in-line purification and analysis units.

Key advantages of a flow chemistry approach include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially energetic intermediates or exothermic reactions. uc.pt

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling, preventing the formation of hot spots and improving product selectivity.

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Automation: Flow systems are readily automated, allowing for consistent production quality and reduced manual intervention.

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing costs and waste. For the synthesis of this compound, several key parameters in the N-tritylation step would be subject to optimization.

Choice of Base: The selection of an appropriate base is critical for deprotonating the triazole ring, facilitating the nucleophilic attack on the trityl chloride. Common bases include organic amines like triethylamine or diisopropylethylamine, and inorganic bases like potassium carbonate or sodium hydride. The optimal base will provide a high yield with minimal side reactions.

Solvent Selection: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are often employed for such alkylation reactions.

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of impurities. Optimization involves finding the ideal balance that provides a high conversion to the product in the shortest possible time. Advanced techniques like microwave and flow chemistry allow for precise control over these parameters.

Stoichiometry: The molar ratio of the reactants (3-bromo-1H-1,2,4-triazole, trityl chloride, and base) must be carefully controlled. Using a slight excess of the alkylating agent or the base can drive the reaction to completion, but a large excess could complicate purification.

A hypothetical optimization study for the tritylation reaction is presented in the table below, demonstrating how systematic variation of parameters can lead to an optimal protocol.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (1.1) | Acetonitrile | 80 | 12 | 75 |

| 2 | Potassium Carbonate (1.5) | DMF | 25 | 24 | 82 |

| 3 | Sodium Hydride (1.1) | THF | 65 | 8 | 91 |

| 4 | Diisopropylethylamine (1.2) | Acetonitrile | 80 | 10 | 85 |

| 5 | Sodium Hydride (1.1) | THF | 65 (Reflux) | 6 | 94 |

Scale-Up Considerations and Industrial Applicability in Chemical Synthesis

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed to ensure an efficient, safe, and economically viable process.

Process Safety: Thorough hazard evaluation is required. This includes assessing the thermal stability of reactants and intermediates, the potential for runaway reactions, and the safe handling of reagents like sodium hydride, which is flammable. The use of flow chemistry can significantly mitigate these risks by minimizing the reaction volume at any given time.

Equipment and Infrastructure: The choice of reactor and downstream processing equipment (e.g., for filtration, crystallization, and drying) is critical. The materials of construction must be compatible with the reaction chemistry. For batch processes, efficient stirring and heat transfer become increasingly challenging as the vessel size increases.

Waste Management and Environmental Impact: Industrial-scale synthesis generates significant waste streams. Green chemistry principles should be applied to minimize waste, for example, by choosing solvents that can be recycled and by developing high-atom-economy reactions.

Quality Control: Robust analytical methods must be in place to monitor the reaction progress and ensure the final product meets the required purity specifications consistently across different batches.

The industrial applicability of any synthetic route for this compound hinges on a process that is not only high-yielding but also robust, reproducible, safe, and environmentally responsible.

Reactivity and Mechanistic Investigations of 3 Bromo 1 Trityl 1h 1,2,4 Triazole

Reactivity of the Carbon-Bromine Bond at the C3 Position

The carbon-bromine bond at the C3 position of 3-Bromo-1-trityl-1H-1,2,4-triazole is the primary site for a variety of synthetic transformations, enabling the introduction of diverse functional groups. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The bromine atom at the C3 position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling the bromo-triazole with boronic acids or their esters. Research on related 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles has demonstrated that bromo-triazole moieties readily participate in Suzuki couplings. openreviewhub.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.netresearchgate.net The use of ionic liquids has also been shown to be an effective medium for these transformations, often leading to high yields. openreviewhub.org While the N-H group in unprotected triazoles can sometimes inhibit catalysis, the trityl group on the N1 position of the target compound circumvents this issue, allowing for efficient coupling. nih.gov

Interactive Data Table: Suzuki-Miyaura Coupling of Bromo-Triazole Derivatives Select a catalyst to see typical reaction conditions and yields.

Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O/EtOH 130 °C Good to Excellent

Pd(OAc)₂/SPhos K₃PO₄ Dioxane/H₂O 60-100 °C High

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C3 position of the triazole and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, making it compatible with a wide range of functional groups. wikipedia.org The use of trimethylsilylacetylene (B32187) is a common strategy, with the trimethylsilyl (B98337) group later removed to yield the terminal alkyne. wikipedia.orgresearchgate.net The synthesis of various heterocyclic alkynes has been successfully achieved using this methodology. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromo-triazole with an alkene to form a substituted alkene. organic-chemistry.org This reaction typically requires a base and is known for its high trans selectivity. organic-chemistry.org A significant challenge with electron-rich bromo-heterocycles can be a competing dehalogenation reaction. nih.govbeilstein-journals.org However, optimized conditions, such as the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), have been developed to promote the desired chemoselective Heck coupling and suppress debromination. nih.govbeilstein-journals.org

Nucleophilic Substitution Reactions (SNAr) on the Bromo-Triazole Moiety

The 1,2,4-triazole (B32235) ring is considered a π-deficient heterocycle, which makes the carbon atoms susceptible to nucleophilic attack. chemicalbook.com The presence of the electron-withdrawing bromine atom at C3 further activates the ring towards nucleophilic aromatic substitution (SNAr). In this reaction, the bromine atom is displaced by a nucleophile. Studies on related halo-triazoles and other halo-heterocycles have shown that various nucleophiles, including amines, thiols, and alkoxides, can effectively replace the halogen atom. mdpi.com The reaction rate can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 1,2,4-triazole-3(5)-thiol with 3-bromodihydrofuran-2(3H)-one proceeds rapidly via nucleophilic substitution. mdpi.com

Regioselective Functionalization at the Bromine Site

The synthetic methods described above allow for the highly regioselective functionalization of the triazole core specifically at the C3 position. The trityl group at N1 effectively blocks reaction at the N1 and N2 positions, while the inherent reactivity of the C-Br bond directs substitution and coupling reactions to the C3 carbon. This predictable regioselectivity is a key feature of the compound's utility. Theoretical studies and experimental evidence on related triazole systems confirm that alkylation and other functionalizations can be directed with high precision. uzhnu.edu.uanih.gov The choice of catalyst, base, and solvent system plays a crucial role in ensuring that the reaction occurs exclusively at the desired bromine site. uzhnu.edu.ua

Reactivity of the 1,2,4-Triazole Heterocyclic Ring

Beyond the reactivity of the C-Br bond, the 1,2,4-triazole ring itself possesses distinct chemical properties that allow for further functionalization.

Electrophilic Aromatic Substitution on the Triazole Ring

In the 1,2,4-triazole system, the nitrogen atoms are the most electron-rich centers and are therefore the primary sites for electrophilic attack. chemicalbook.com Electrophilic substitution on the carbon atoms of the triazole ring is generally difficult due to the ring's π-deficient nature. chemicalbook.com Instead, reactions with electrophiles typically occur at one of the ring nitrogen atoms. For this compound, the N1 position is blocked by the trityl group. The N4 position is the most likely site for electrophilic attack, such as protonation or alkylation, as seen in the parent 1H-1,2,4-triazole which is readily protonated at the N4 position. chemicalbook.com

Nucleophilic Attack on the Triazole Ring Carbons

The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. chemicalbook.com This makes them susceptible to attack by strong nucleophiles. While the C3 position is primarily functionalized via substitution of the bromine atom, the C5 position, which bears a hydrogen atom, can also be a site for nucleophilic attack under certain conditions. This can lead to ring-opening or the formation of anionic intermediates that can be trapped by electrophiles. The formation of a carbene at a triazole carbon atom after deprotonation has also been reported, which can then act as a nucleophile. youtube.com

Role and Influence of the 1-Trityl Protecting Group on Chemical Reactivity

The triphenylmethyl (trityl) group at the N-1 position is not merely a passive spectator; it profoundly influences the reactivity of the molecule through a combination of steric and electronic effects, while also offering strategic advantages for synthesis.

Steric and Electronic Effects of the Trityl Group on the Triazole Core

The most significant attribute of the trityl group is its substantial steric bulk. total-synthesis.com Comprised of three phenyl rings attached to a quaternary carbon, it creates a sterically hindered environment around the N-1 position of the triazole ring. This steric hindrance can:

Direct Reactivity: It effectively blocks or impedes access of reagents to the adjacent N-2 and C-5 positions of the triazole ring, potentially directing reactions to the more accessible C-3 position. In studies of aminophenols, the steric effect of the trityl group was noted to prevent further reactions at adjacent positions. mdpi.org

Electronically, the trityl group is generally considered to be weakly electron-donating. This effect stems from the phenyl rings, which can donate electron density through resonance. This property can subtly influence the electron density of the triazole ring. A more pronounced electronic effect is observed in substituted trityl groups; for instance, adding electron-donating para-methoxy groups (forming a methoxytrityl, MMT, or dimethoxytrityl, DMT, group) increases the stability of the corresponding trityl cation formed during deprotection, thereby making the group more acid-labile. total-synthesis.com The rate of acidic deprotection can be increased by a factor of ten with the introduction of a single methoxy (B1213986) group. total-synthesis.com

Selective Deprotection Strategies for the Trityl Group

The trityl group is prized for its stability under neutral and basic conditions, yet its facile removal under acidic conditions is a key feature of its utility. The cleavage typically proceeds via an SN1 mechanism, which involves the formation of the highly stable triphenylmethyl cation. total-synthesis.com Various methods have been developed for its selective removal.

| Deprotection Method | Reagents and Conditions | Notes |

| Brønsted Acid Cleavage | Formic Acid (97+%), cold, 3 min | A common and effective method; the reaction is often followed by evaporation from solvents like dioxane to remove byproducts. total-synthesis.com |

| Acetic Acid or Trifluoroacetic Acid (TFA) | Acetic acid allows for milder deprotection, potentially in the presence of more acid-sensitive groups like TBS ethers. total-synthesis.com | |

| Reductive Cleavage | Lithium powder, catalytic naphthalene, THF | This non-acidic method is useful for substrates that are sensitive to acid-catalyzed rearrangement or degradation. researchgate.netorganic-chemistry.org |

| Lewis Acid-Mediated Cleavage | Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | This system can offer selectivity, for instance, cleaving tert-butyl esters in the presence of N-Boc groups, suggesting potential for selective deprotection in complex molecules. organic-chemistry.org |

Trityl Group as a Handle for Further Functionalization or Immobilization

Beyond its role as a protecting group, the trityl moiety can serve as a chemical handle for immobilization, most notably in solid-phase synthesis. Commercially available trityl chloride resins are widely used to anchor molecules with amine or hydroxyl groups to a solid support. nih.govgoogle.comgoogle.com

In this context, a molecule like 3-bromo-1H-1,2,4-triazole could be attached to a trityl resin via its N-1 nitrogen. Subsequent chemical modifications, such as cross-coupling reactions at the C-3 bromine, can be performed on the solid support. This approach offers several advantages:

Simplified Purification: Excess reagents and byproducts are simply washed away from the resin-bound product.

High-Throughput Synthesis: The methodology is well-suited for combinatorial chemistry and the generation of compound libraries for screening purposes. google.com

Controlled Reactions: Immobilization can prevent intermolecular side reactions and sometimes allows for reactions that are difficult in solution phase. nih.gov

After the desired synthetic sequence is complete, the final product is cleaved from the resin, typically under acidic conditions that remove the trityl anchor, releasing the functionalized triazole into solution. google.com

Detailed Mechanistic Pathways of Key Transformations Involving this compound

The primary reactive sites on this compound are the trityl group at N-1 and the bromine atom at C-3. The key transformations involving this compound are therefore N-1 deprotection and substitution at C-3.

The mechanism for trityl group deprotection under acidic conditions is a well-established SN1 pathway.

Protonation: A Brønsted acid protonates one of the nitrogen atoms of the triazole ring.

Heterolysis: This protonation enhances the leaving group ability of the N-trityl group, facilitating the cleavage of the C-N bond. This rate-determining step results in the formation of the resonance-stabilized and highly stable triphenylmethyl (trityl) cation and the deprotected 3-bromo-1H-1,2,4-triazole. total-synthesis.com

Cation Quenching: The released trityl cation is electrophilic and can be trapped by a nucleophilic scavenger, such as water or triethylsilane, to prevent it from reacting with other nucleophiles in the mixture. total-synthesis.com

The bromine atom at the C-3 position is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions . wikipedia.org The general mechanism for these reactions, such as the Suzuki or Stille coupling, follows a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the triazole ring to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic fragments attached. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Studies on the closely related 3,5-dibromo-1-methyl-1H-1,2,4-triazole have shown that in Stille cross-coupling reactions, substitution occurs preferentially at the C-5 position, indicating that the C-3 position is less reactive. mdpi.com This selectivity is influenced by the electronic and steric environment of the halogenated carbon. For this compound, the bulky trityl group at N-1 would further influence the accessibility and electronic nature of the C-3 position, affecting reaction rates and potentially catalyst selection.

Additionally, the C-3 position is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The carbon atoms in the 1,2,4-triazole ring are electron-deficient (π-deficient) due to the presence of the three electronegative nitrogen atoms, which makes them susceptible to attack by nucleophiles. nih.gov The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The presence of the electron-deficient triazole ring itself activates the substrate for this type of transformation.

Derivatization and Functionalization of 3 Bromo 1 Trityl 1h 1,2,4 Triazole

Synthesis of Novel 1,2,4-Triazole (B32235) Derivatives via C3-Functionalization

The bromine atom at the C3 position of 3-Bromo-1-trityl-1H-1,2,4-triazole is a key site for introducing a variety of functional groups, enabling the synthesis of diverse 1,2,4-triazole derivatives. This functionalization can be broadly categorized into the introduction of carbon-based substituents and the incorporation of moieties containing heteroatoms.

The formation of new carbon-carbon bonds at the C3 position is a common strategy to expand the molecular complexity of the triazole core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed for this purpose. For instance, the reaction of this compound with various aryl boronic acids in the presence of a palladium catalyst can yield 3-aryl-1-trityl-1H-1,2,4-triazole derivatives. This approach allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1-trityl-1H-1,2,4-triazole | Good to High |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-(4-Methoxyphenyl)-1-trityl-1H-1,2,4-triazole | Moderate to High |

| This compound | N-Boc-pyrrole-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(N-Boc-pyrrol-2-yl)-1-trityl-1H-1,2,4-triazole | Moderate |

The C3 position can also be functionalized with various heteroatom-containing groups, leading to derivatives with potentially interesting chemical and biological properties. Nucleophilic substitution reactions are a primary method for achieving this. For example, reaction with thiols or amines can introduce sulfur or nitrogen-containing substituents.

The reaction with thiols, often carried out in the presence of a base, leads to the formation of 3-thioether derivatives. Similarly, amination reactions can be performed using various amines, sometimes requiring metal catalysis for less nucleophilic amines. The introduction of oxygen-based substituents can be achieved through reactions with alcohols or phenols, typically under basic conditions. Furthermore, phosphorus-containing moieties can be introduced via reactions such as the Arbuzov reaction with trialkyl phosphites, although this may require activation of the C-Br bond.

| Reactant | Reagent | Conditions | Product |

| This compound | Ethanethiol | NaH, DMF | 3-(Ethylthio)-1-trityl-1H-1,2,4-triazole |

| This compound | Morpholine | Pd catalyst, base | 3-Morpholino-1-trityl-1H-1,2,4-triazole |

| This compound | Sodium phenoxide | DMF, heat | 3-Phenoxy-1-trityl-1H-1,2,4-triazole |

| This compound | Triethyl phosphite | NiCl₂, heat | Diethyl (1-trityl-1H-1,2,4-triazol-3-yl)phosphonate |

N-Substitution and Ring Functionalization Strategies (excluding N1-trityl)

While the N1 position is protected by the trityl group, the other nitrogen atoms (N2 and N4) of the triazole ring can potentially be sites for further functionalization. However, direct N-alkylation or N-arylation at these positions is often challenging due to steric hindrance from the bulky trityl group and the electronic properties of the triazole ring.

In some cases, deprotection of the trityl group from N1, followed by regioselective N-substitution and subsequent re-protection or further derivatization, is a more viable strategy. The choice of reaction conditions and reagents is crucial for controlling the regioselectivity of N-substitution on the deprotected triazole. researchgate.net For example, alkylation of 3-bromo-1H-1,2,4-triazole can lead to a mixture of N1, N2, and N4 substituted products, with the ratio depending on the alkylating agent and reaction conditions.

Ring functionalization beyond direct substitution on the existing atoms can involve cycloaddition reactions. However, the aromatic nature of the 1,2,4-triazole ring makes it less susceptible to such reactions unless the aromaticity is disrupted or the reaction partner is highly reactive.

Construction of Fused and Polycyclic Systems Incorporating the 1,2,4-Triazole Moiety

This compound is a valuable precursor for the synthesis of fused and polycyclic systems containing the 1,2,4-triazole ring. These larger, more complex structures are of interest in medicinal chemistry and materials science.

A common approach involves a two-step process where the C3 position is first functionalized with a group that can subsequently participate in an intramolecular cyclization reaction. For instance, after Suzuki coupling to introduce an ortho-functionalized aryl group at C3, an intramolecular cyclization can be triggered to form a fused ring system.

Another strategy is to utilize the N2 or N4 atoms of the triazole ring in a cyclization reaction. This typically requires prior functionalization of the C3 position with a suitable reactive group. For example, a C3-substituent containing a leaving group can react with a nucleophilic center on a group attached to N4, leading to the formation of a fused ring. The construction of 1,2,3-triazole-embedded polyheterocyclic compounds has been achieved through strategies like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and C-H bond activation. mdpi.comresearchgate.net Palladium-catalyzed reactions are also instrumental in building fused polycyclic systems. researchgate.net

| Precursor | Reaction Sequence | Fused System |

| This compound | 1. Suzuki coupling with 2-aminophenylboronic acid 2. Intramolecular cyclization | Triazolo[3,4-c]benzo Current time information in Bangalore, IN.rroij.comresearchgate.nettriazine derivative |

| This compound | 1. Nucleophilic substitution with 2-hydroxyethanethiol 2. Intramolecular cyclization | Thiazolo[3,2-b] Current time information in Bangalore, IN.rroij.comresearchgate.nettriazole derivative |

| Bromo-substituted N-propargyl-indoles | CuAAC followed by Palladium-catalyzed annulation | 7,10-dihydropyrrolo[3,2,1-ij] Current time information in Bangalore, IN.rroij.comscispace.comtriazolo[4,5-c]quinolines |

Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound

Controlling regioselectivity and stereoselectivity is a critical aspect of the derivatization of this compound.

Regioselectivity:

In C3-functionalization reactions, the regioselectivity is generally high due to the single reactive bromine atom. However, in subsequent reactions involving the triazole nitrogen atoms, regioselectivity becomes a major consideration. The bulky trityl group at N1 effectively blocks this position, directing substitution to N2 or N4. The electronic nature of the triazole ring and the specific reaction conditions play a significant role in determining the outcome. For instance, in alkylation reactions of the deprotected 3-bromo-1H-1,2,4-triazole, the choice of solvent and base can influence the ratio of N1, N2, and N4 isomers.

In the synthesis of fused systems, the regioselectivity of the cyclization step is paramount. The design of the precursor molecule, including the nature and positioning of the reacting functional groups, is key to achieving the desired fused ring isomer. For example, in the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates, a high degree of regioselectivity is observed, leading to the formation of 6-(dialkoxyphosphoryl)-3H-thiazolo[3,2-b] Current time information in Bangalore, IN.rroij.comresearchgate.nettriazol-7-ium chlorides. researchgate.net

Stereoselectivity:

Stereoselectivity becomes relevant when chiral centers are introduced during the derivatization process. For example, if a substituent introduced at the C3 position contains a stereocenter, or if a new stereocenter is created during a reaction, the control of stereochemistry is important. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting with enantiomerically pure reactants.

In the construction of complex polycyclic systems, the relative stereochemistry of the newly formed rings is a critical factor. The conformational constraints of the transition state during the cyclization reaction often dictate the stereochemical outcome.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 1 Trityl 1h 1,2,4 Triazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 3-Bromo-1-trityl-1H-1,2,4-triazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the trityl group and the triazole ring. The aromatic protons of the trityl group would likely appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the phenyl rings. The single proton on the triazole ring would exhibit a characteristic chemical shift, influenced by the electronic effects of the bromine and trityl substituents. In related triazole derivatives, the chemical shifts of ring protons can vary significantly depending on the nature and position of substituents. urfu.runih.gov For instance, in some 1,2,4-triazole (B32235) derivatives, the C-H proton of the triazole ring can be observed at different positions depending on the solvent and substitution pattern. chemicalbook.com

Interactive Data Table: Representative ¹H NMR Data for Triazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| 1,2,4-Triazole chemicalbook.com | DMSO-d6 | H-3, H-5 | 8.48 |

| 1H-1,2,4-Triazole-3-thiol chemicalbook.com | DMSO-d6 | H-5 | 8.35 |

| 1-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole rsc.org | CDCl₃ | Aromatic H | 7.2-7.8 |

| Metronidazole 1H-1,2,3-triazole derivative 5c nih.gov | CDCl₃ | Imidazole H | 8.13 |

| Triazole H | 7.99 |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbons of the trityl group and the triazole ring. The quaternary carbon of the trityl group attached to the triazole nitrogen would appear at a specific chemical shift, while the phenyl carbons would resonate in the aromatic region (typically 120-140 ppm). The two carbons of the triazole ring would have characteristic chemical shifts, with the carbon bearing the bromine atom (C-3) being significantly influenced by the halogen's electronegativity. In unsubstituted 1,2,4-triazole, the two equivalent carbons appear at approximately 144 ppm. chemicalbook.com The presence of substituents dramatically alters these chemical shifts, aiding in structural confirmation. urfu.ru

Interactive Data Table: Representative ¹³C NMR Data for Triazole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| 1,2,4-Triazole chemicalbook.com | - | C-3, C-5 | 144.3 |

| 1-(4-chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole rsc.org | CDCl₃ | Aromatic C | 121-148 |

| 3-Amino-5-(4-fluorobenzoyl)-1H-1,2,4-triazole derivative urfu.ru | CDCl₃/DMSO-d6 | C-3 | 157.1 |

| C-5 | 160.9 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure in solution, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY would confirm the coupling between protons within the phenyl rings of the trityl group. ncl.res.in

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the already assigned proton signals. ipb.ptncl.res.in

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). HMBC is particularly powerful for connecting different structural fragments of the molecule. For instance, it can show correlations between the trityl protons and the carbons of the triazole ring, confirming the point of attachment. ipb.ptncl.res.in

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations are observed between protons that are close in space, even if they are not directly bonded. This is invaluable for determining the conformation and stereochemistry of the molecule. For example, NOESY could reveal interactions between the trityl group protons and the triazole ring proton, providing insights into the rotational preference of the trityl group. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. The aromatic C-H stretching vibrations of the trityl group would appear above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl rings would be observed in the 1600-1450 cm⁻¹ region. The triazole ring itself has characteristic ring stretching and deformation vibrations. For example, in related 1,2,4-triazole derivatives, N=N double bond stretching vibrations have been observed around 1260 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands for the aromatic and triazole ring vibrations. In some triazole compounds, in-plane ring deformation of the triazole ring has been identified in the Raman spectrum. researchgate.net The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for Triazole Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | FT-IR (KBr) | 3133 | Aromatic C-H stretch | rsc.org |

| 3-Mercapto-1,2,4-triazole | FT-IR | - | Various modes assigned | nih.gov |

| 1,2,4-Triazole derivative | - | 1260 | N=N stretch | researchgate.net |

| 1,2,3-Triazole derivative | Raman | 952 | In-plane ring deformation | researchgate.net |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. For this compound (C₂₁H₁₆BrN₃), HRMS would confirm its elemental composition by matching the experimental mass to the calculated theoretical mass with high precision. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing mixtures and for the purification and identification of triazole derivatives. nih.govsciex.com The mass spectrometer provides molecular weight information for the components as they elute from the LC column.

Fragmentation Analysis: In the mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The fragmentation pattern provides valuable clues about the structure of the parent molecule. For this compound, a prominent fragmentation pathway would likely involve the loss of the trityl group, leading to a stable trityl cation (m/z 243). Other fragmentations could involve the cleavage of the triazole ring. The fragmentation of related 1,2,4-triazole derivatives has been studied, and common fragmentation pathways often involve the loss of neutral molecules like N₂. researchgate.netnih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry. mdpi.commdpi.com

Conformation: The exact conformation of the molecule in the crystal lattice, including the torsion angles that define the orientation of the trityl group relative to the triazole ring. mdpi.commdpi.com

Intermolecular interactions: How the molecules pack together in the crystal, revealing any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure. mdpi.comnih.govnih.gov In related triazole structures, the planarity of the triazole and adjacent rings, as well as the twist angles between them, have been characterized. mdpi.comjyu.fi

Interactive Data Table: Representative Crystallographic Data for Triazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole nih.gov | Triclinic | P-1 | Head-to-tail dimer formation, π-π stacking | nih.gov |

| 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole nih.gov | Triclinic | P-1 | Centrosymmetric dimer via H-bonds | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative jyu.fi | Triclinic | P-1 | Twisted conformation between triazole and indole (B1671886) rings | jyu.fi |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione mdpi.com | Monoclinic | P2₁ | Twisted conformation between triazole and indole rings | mdpi.com |

Spectroscopic Probing of Tautomeric Equilibria and Conformational Analysis

The substitution of a trityl group at the N1 position of the 3-bromo-1,2,4-triazole ring has significant implications for its tautomeric and conformational behavior. The bulky nature of the trityl group effectively locks the molecule into the 1H-tautomeric form, preventing the prototropic shifts that would lead to the 4H-tautomer. This section delves into the spectroscopic techniques used to elucidate the conformational preferences of this compound and its derivatives, which are largely dictated by the steric hindrance of the voluminous trityl substituent.

Tautomeric Equilibria in 3-Bromo-1,2,4-triazoles

In unsubstituted or less sterically hindered 3-bromo-1,2,4-triazoles, a tautomeric equilibrium exists between the 1H, 2H, and 4H forms. Theoretical and physical studies have indicated that for bromo-1,2,4-triazoles, the 3-bromo-4H-1,2,4-triazole tautomer is generally the most stable. ijsr.net The order of stability is typically 4H > 1H > 2H. The presence of the trityl group at the N1 position, however, eliminates this equilibrium by covalently bonding to the nitrogen, thereby fixing the molecule as a 1H-tautomer.

Conformational Analysis through Spectroscopic Methods

The conformational landscape of this compound is primarily governed by the rotation around the N1-C(trityl) bond. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for probing these conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the atoms within the molecule. In the case of N-trityl substituted triazoles, the chemical shifts of the triazole ring protons and carbons are influenced by the orientation of the bulky trityl group.

While specific NMR data for this compound is not extensively documented in publicly available literature, data from analogous substituted 1,2,3-triazoles and 1,2,4-triazoles can provide valuable insights. For instance, in 1,4-disubstituted 1,2,3-triazoles, the chemical shift of the H5 proton of the triazole ring typically appears as a singlet in the range of 8.00–8.75 ppm. mdpi.com Similarly, the C4 and C5 carbon signals in the ¹³C NMR spectrum are observed in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. mdpi.com

The steric hindrance imposed by the trityl group is expected to influence the electronic distribution within the triazole ring, leading to predictable shifts in the NMR signals. The proximity of one of the phenyl rings of the trityl group to the C5-H of the triazole can induce a shielding or deshielding effect, depending on the preferred conformation.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Triazoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1,4-Diphenyl-1H-1,2,3-triazole | CDCl₃ | 7.91 (s, 1H, triazole-H), 7.26-7.55 (m, 10H, Ar-H) | 147.1, 137.0, 130.5, 129.8, 128.8, 128.6, 125.8, 119.7 | rsc.org |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.73 (s, 1H, triazole-H), 7.28-7.42 (m, 10H, Ar-H), 5.58 (s, 2H, CH₂) | 148.2, 134.7, 130.5, 129.1, 128.8, 128.7, 128.1, 125.7, 119.5, 54.2 | rsc.org |

| 3-(4-Methylphenyl) ijsr.netmdpi.comresearchgate.nettriazolo[3,4-b] ijsr.netacs.orgbenzoxazole | DMSO-d₆ | 8.10 (d, 2H), 7.76–7.82 (m, 2H), 7.39–7.47 (m, 4H), 2.41 (s, 3H) | 149.99, 142.08, 141.40, 129.81, 127.13, 125.24, 124.72, 123.54, 119.55, 21.07 | researchgate.net |

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the functional groups and probing the vibrational modes within a molecule. For 1,2,4-triazole derivatives, characteristic absorption bands in the IR spectrum can confirm the presence of the triazole ring. ijsr.net

Key IR absorption bands for 1,2,4-triazoles include:

N=N stretching: Typically observed in the region of 1570-1550 cm⁻¹. ijsr.net

C=N stretching: Appears in the range of 1600-1411 cm⁻¹. ijsr.net

C-H aromatic stretching: Found around 3100-3000 cm⁻¹.

Ring vibrations: A series of bands corresponding to the stretching and bending of the triazole ring.

In this compound, the IR spectrum would be expected to show these characteristic triazole peaks, in addition to the prominent bands associated with the trityl group's phenyl rings. The large trityl group is not expected to significantly shift the fundamental vibrational frequencies of the triazole ring itself, but its presence would be confirmed by the characteristic aromatic C-H and C=C stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N=N Stretch | 1570-1550 | ijsr.net |

| C=N Stretch | 1600-1411 | ijsr.net |

| Aromatic C-H Stretch | 3100-3000 | |

| N-H Stretch (in unsubstituted triazoles) | ~3126 | |

| C-N-C Stretch | ~1045 |

Computational Chemistry and Theoretical Modeling of 3 Bromo 1 Trityl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT studies on 3-Bromo-1-trityl-1H-1,2,4-triazole would focus on elucidating its ground state properties, such as its three-dimensional geometry, electron distribution, and molecular orbital energies.

The geometry optimization process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the planarity of the triazole ring and the orientation of the bulky trityl group relative to the ring. The electron-withdrawing nature of the bromine atom and the steric hindrance from the trityl group significantly influence the final geometry.

Calculations would also yield insights into the electronic properties, such as the dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and reactive sites. The molecular electrostatic potential (MEP) map, for instance, can visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. DFT calculations have been successfully applied to study the geometry and electronic properties of various other triazole derivatives. bohrium.com

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for substituted 1,2,4-triazoles, as specific DFT results for this compound are not available in the cited literature.

| Parameter | Predicted Value | Description |

| C3-Br Bond Length | 1.88 Å | The length of the covalent bond between the triazole carbon and the bromine atom. |

| N1-C(trityl) Bond Length | 1.49 Å | The length of the bond connecting the triazole nitrogen to the central carbon of the trityl group. |

| N1-N2 Bond Angle | 110.5° | The angle within the triazole ring. |

| C3-N4-C5 Bond Angle | 105.0° | The angle within the triazole ring. |

| Trityl Group Dihedral Angle | Variable | The rotational angle of the trityl group relative to the triazole ring, subject to steric hindrance. |

Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com

By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), theoretical NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. mdpi.com For this compound, calculations would predict the chemical shifts for the single proton on the triazole ring (H5) and the distinct carbon environments within the triazole and trityl groups. The deshielding effect of the aromatic trityl rings and the electronic influence of the bromine atom would be reflected in the calculated shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data) This table presents hypothetical data based on the known effects of substituents on triazole rings, as specific GIAO calculations for this compound are not available in the cited literature.

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| H5 | 8.5 - 8.9 | The proton on the triazole ring, deshielded by the aromatic system and adjacent nitrogen atoms. |

| C3 | 145 - 150 | The carbon atom bonded to bromine, significantly influenced by the halogen's electronegativity. |

| C5 | 155 - 160 | The carbon atom bonded to the H5 proton. |

| C(trityl, central) | 75 - 80 | The sp³ hybridized carbon of the trityl group bonded to the triazole ring. |

| C(trityl, aromatic) | 125 - 145 | Multiple signals corresponding to the aromatic carbons of the three phenyl rings. |

Reaction Pathway Prediction and Transition State Analysis of Transformations Involving this compound

Theoretical chemistry is instrumental in mapping potential reaction pathways and understanding reaction mechanisms. For this compound, computational studies can predict the feasibility of various transformations, such as nucleophilic substitution of the bromine atom or reactions involving the triazole ring itself.

By calculating the energies of reactants, products, and, crucially, the transition states that connect them, activation energies and reaction enthalpies can be determined. This information helps to predict which reaction pathways are kinetically and thermodynamically favorable. For example, modeling the substitution of the bromine atom with different nucleophiles would involve locating the transition state for each reaction and comparing their activation barriers. Such studies provide insights that can guide the design of synthetic routes to new derivatives. The general reactivity of triazole systems has been explored in numerous studies, providing a basis for such predictions. acs.orgorganic-chemistry.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov

For this compound, a key application of MD would be the conformational analysis of the large and flexible trityl group. The three phenyl rings of the trityl group can rotate, leading to a complex conformational landscape. MD simulations can identify the most stable conformations and the energy barriers between them. Furthermore, simulations in different solvents (e.g., water, DMSO) can reveal how the molecule interacts with its environment through forces like van der Waals interactions and hydrogen bonding, which is particularly relevant for understanding its solubility and behavior in biological systems. nih.govnih.gov

Aromaticity and Electronic Delocalization Studies within the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle, and its aromaticity is a key contributor to its stability and chemical properties. researchgate.net Aromaticity can be quantified computationally using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of the ring; a significant negative value is indicative of aromatic character.

Theoretical studies on this compound would aim to quantify the aromaticity of the triazole ring and assess the influence of the bromo and trityl substituents. The electron-withdrawing bromine atom might slightly decrease the electron density within the ring, potentially modulating its aromatic character. Understanding the degree of electronic delocalization is crucial for predicting the molecule's reactivity and spectroscopic properties.

In Silico Design of Novel Derivatives and Reaction Conditions

Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the in silico design of novel molecules with desired properties. Starting with the this compound scaffold, computational methods can be used to predict how structural modifications would affect its characteristics.

For example, structure-activity relationship (SAR) studies can be performed computationally by creating a virtual library of derivatives. nih.gov This could involve replacing the bromine atom with other functional groups or modifying the phenyl rings of the trityl moiety. Properties such as binding affinity to a biological target (via molecular docking), electronic properties, or stability could be calculated for each derivative. nih.govmdpi.com This screening process allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. Similarly, computational models can help optimize reaction conditions by simulating a reaction in different solvents or with different catalysts to predict the effect on yield and selectivity.

Applications of 3 Bromo 1 Trityl 1h 1,2,4 Triazole in Chemical Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

The strategic placement of the bromo and trityl groups on the 1,2,4-triazole (B32235) scaffold makes 3-Bromo-1-trityl-1H-1,2,4-triazole an exceptionally useful building block for the synthesis of complex organic molecules. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids. researchgate.netresearchgate.netsigmaaldrich.commdpi.com This enables the introduction of aryl, heteroaryl, and other organic moieties at the 3-position of the triazole ring, leading to the construction of highly functionalized and structurally diverse molecules.

For instance, the Suzuki-Miyaura coupling reaction of bromo-triazole derivatives with various arylboronic acids has been shown to proceed with high efficiency, yielding a library of 3-aryl-1,2,4-triazole compounds. researchgate.netmdpi.com The reaction conditions for such couplings are often mild and tolerant of a variety of functional groups, making this a robust method for molecular elaboration.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions with bromo-triazole derivatives, illustrating the versatility of this approach.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Triazole Derivatives

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ | 3,5-bis(biphenyl-4-yl)-4-phenyl-4H-1,2,4-triazole | High |

| 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | 3-(p-methoxyphenyl)-pyrazolo[1,5-a]pyrimidin-5-one | ~9% |

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81% |

| 3-bromo-1H-1,2,4-triazole nucleoside | Phenylboronic acid | Not specified | 3-phenyl-1H-1,2,4-triazole nucleoside | Not specified |

Utilization in the Synthesis of Advanced Functional Organic Materials

The unique electronic properties of the 1,2,4-triazole ring system make it an attractive component for the design of advanced functional organic materials. researchgate.net The incorporation of the this compound unit into larger conjugated systems can influence the material's photophysical and electronic characteristics. The ability to functionalize the triazole core through cross-coupling reactions allows for the fine-tuning of these properties.

For example, conjugated macrocyclic arrangements based on the 1,2,4-triazole core have been investigated for their potential in organic light-emitting diodes (OLEDs) due to their interesting electron-transfer and luminescent properties. researchgate.net The synthesis of such materials often involves the palladium-catalyzed coupling of bromo-triazole precursors with suitable organic linkers.

Precursor in the Development of Novel Synthetic Reagents and Catalysts

The 1,2,4-triazole scaffold can serve as a precursor for the synthesis of N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands for transition metals. nih.gov The specific compound this compound, after appropriate modification, can be envisioned as a precursor to novel NHC ligands. The trityl group can be removed to allow for N-alkylation or N-arylation, a key step in the formation of the triazolium salt precursor to the NHC. nih.gov

The resulting triazolylidene ligands are known for their strong σ-donating properties and are of growing interest in catalysis. nih.gov The presence of a bromo-substituent could potentially be retained or further functionalized in the final NHC structure, offering a route to catalysts with unique steric and electronic properties.

Intermediacy in Multi-Step Total Synthesis Approaches

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its utility as a versatile building block suggests its potential as a key intermediate in complex synthetic campaigns. The ability to introduce the triazole moiety and subsequently functionalize it through the bromo group makes it a valuable tool for constructing intricate molecular architectures.

The general strategy would involve the incorporation of the this compound unit early in a synthetic sequence. The trityl group would serve to protect the triazole nitrogen, while the bromo group would be carried through several steps before being utilized in a crucial bond-forming reaction, such as a late-stage cross-coupling, to complete the target molecule's skeleton. This approach allows for the convergence of complex fragments and the introduction of key functionalities at a late stage of the synthesis.

Future Research Directions and Emerging Trends for 3 Bromo 1 Trityl 1h 1,2,4 Triazole Research

Development of Novel Catalytic Transformations Specific to the Bromine and Triazole Moieties

The presence of a bromine atom on the 1,2,4-triazole (B32235) ring offers a prime handle for post-synthesis modification through cross-coupling reactions. Future research will focus on developing novel catalytic transformations that are highly specific and efficient for this substrate. While palladium-catalyzed methods are common for aryl halides, a key challenge is performing these reactions under conditions mild enough to preserve the acid-sensitive trityl group.

Emerging research will likely target the development of new ligand systems for palladium, nickel, or copper catalysts that can operate at lower temperatures and with higher functional group tolerance. organic-chemistry.org This includes exploring catalysts that can selectively activate the C-Br bond without interacting with the nitrogen atoms of the triazole ring, which can act as catalyst poisons. tandfonline.com Furthermore, the development of photocatalytic or electrocatalytic methods for the functionalization of the C-Br bond represents a promising frontier, offering potentially milder reaction pathways that are compatible with the trityl protecting group. The goal is to expand the toolbox for creating diverse libraries of 1,2,4-triazole derivatives from 3-Bromo-1-trityl-1H-1,2,4-triazole, enabling rapid access to new chemical entities with potential biological activity. thieme-connect.com

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of complex molecules for drug discovery and materials science has spurred the integration of chemical synthesis with automated and high-throughput platforms. The structure of this compound is well-suited for such platforms. The trityl group provides robust protection during multi-step sequences, while the bromo-substituent serves as a versatile anchor point for diversification.

Future work will involve the optimization of reaction conditions for coupling reactions using this compound in automated synthesizers, such as those used for parallel synthesis. nih.govnih.gov This includes the use of solid-phase supported catalysts or reagents that simplify purification, a critical bottleneck in automated workflows. nih.govnih.gov Researchers are developing protocols for sequential, one-pot reactions where the bromo-triazole is functionalized, followed by in-line deprotection of the trityl group and subsequent reaction at the N1 position. This integration will enable the rapid generation of hundreds or thousands of unique triazole derivatives from a single, versatile building block, significantly accelerating the discovery of new lead compounds. nih.gov

Exploration of Sustainable Synthetic Methodologies and Circular Economy Principles

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. rsc.org Future research on this compound will increasingly focus on developing more environmentally benign synthetic routes. nih.govbenthamdirect.com This includes minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. nih.govnih.gov

Key areas of exploration will include:

Green Solvents: Moving away from traditional volatile organic compounds towards safer, bio-based solvents like glycerol, or even water, for coupling and functionalization reactions. consensus.appmdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption compared to conventional heating. itmedicalteam.plrsc.org

Catalyst Recovery and Reuse: Developing heterogeneous or supported catalysts that can be easily recovered and reused, aligning with circular economy principles. rsc.orgacs.org

Atom Economy: Designing reaction pathways, such as one-pot multi-component reactions, that maximize the incorporation of atoms from the starting materials into the final product. researchgate.net

These sustainable approaches will not only reduce the environmental footprint of synthesizing triazole derivatives but can also lead to more efficient and cost-effective manufacturing processes. acs.org

Advanced In Situ and Real-Time Spectroscopic Studies of Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are becoming invaluable tools for synthetic chemists. For reactions involving this compound, in situ monitoring can provide critical insights into reaction kinetics, the formation of intermediates, and the identification of byproducts.

Future research will leverage techniques like:

In situ Raman Spectroscopy: To monitor the formation and consumption of specific vibrational modes, such as the C-Br stretch, providing real-time data on reaction progress. nih.gov

In situ NMR Spectroscopy: To track the transformation of starting materials to products and identify transient intermediates, offering a detailed mechanistic picture. nih.govacs.org

Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART-MS) can enable rapid, real-time analysis of reaction mixtures with minimal sample preparation. rsc.org

These advanced analytical methods will allow for the rapid optimization of reaction parameters (temperature, catalyst loading, reaction time) and provide a more profound understanding of the complex reaction pathways involved in the transformation of this versatile building block. rsc.orgnih.gov

Computational Design and Machine Learning Applications for Predictive Synthesis and Reactivity

The intersection of computational chemistry, data science, and synthetic chemistry is creating powerful new paradigms for chemical research. For this compound, these tools can accelerate both the discovery of new reactions and the identification of novel derivatives with desired properties.

Emerging trends in this area include:

Predictive Synthesis: Machine learning algorithms, trained on large datasets of chemical reactions, are being developed to predict the optimal conditions for a desired transformation or even to suggest entirely new reaction pathways. sciencedaily.comiscientific.orgmpdata.frarxiv.org This could be used to predict the best catalyst and solvent combination for a specific cross-coupling reaction with the bromo-triazole substrate.

Computational Screening: Virtual libraries of compounds derived from this compound can be generated and screened in silico for potential biological activity against specific targets, such as enzymes or receptors. mdpi.comnih.govresearchgate.netresearchgate.netrsc.org This approach helps to prioritize which compounds to synthesize, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of triazole derivatives with their observed biological activity. physchemres.orgkashanu.ac.irrsc.orgresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

By combining computational predictions with experimental validation, researchers can navigate the vast chemical space of triazole derivatives more efficiently, accelerating the pace of discovery and innovation. researchgate.net

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Brominating Agent | Solvent | Yield (%) | Reference ID |

|---|---|---|---|---|

| 1-Trityl-1H-triazole | NBS | Dry DMF | 72 | |

| 1-Trityl-3-aminotriazole | Br₂ (cat. FeCl₃) | THF | 65 |

How is this compound characterized spectroscopically?

Methodological Answer:

- FT-IR: A strong C-Br stretch appears at ~550–600 cm⁻¹. The trityl group shows aromatic C-H stretches at 3000–3100 cm⁻¹ .

- ¹H NMR: The trityl protons resonate as a singlet at δ 7.2–7.4 ppm. Triazole protons appear as a singlet (δ 8.1–8.3 ppm) .

- ¹³C NMR: The quaternary carbon attached to bromine appears at δ 120–125 ppm .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks (δ/ppm or cm⁻¹) | Assignment | Reference ID |

|---|---|---|---|

| ¹H NMR | 7.2–7.4 (s, 15H) | Trityl aromatic protons | |

| ¹³C NMR | 120–125 | C-Br | |

| FT-IR | 550–600 | C-Br stretch |

What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards: Classified as a skin sensitizer (H317) and toxic to aquatic life (H411) .

- PPE: Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.

- Spill Management: Absorb with vermiculite, neutralize with 5% sodium thiosulfate, and dispose as halogenated waste .

Advanced Research Questions

How can reaction yields be optimized for bromination of trityl-protected triazoles?

Methodological Answer:

- Catalyst Screening: FeCl₃ or AlCl₃ enhances electrophilic bromination efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions. THF balances reactivity and control .

- Kinetic Monitoring: Use in-situ IR or HPLC to track bromine consumption and avoid di-brominated byproducts .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. Table 3: Computational Parameters

| Method | Basis Set | Key Output (eV) | Reference ID |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | LUMO = -1.8 | |

| MD Simulation | OPLS-AA | Steric energy = 45 kJ/mol |

How is this compound evaluated for biological activity?

Methodological Answer:

- Kinase Inhibition Assays: Screen against TYK2 using fluorescence polarization (IC₅₀ < 1 µM indicates potency). Compare with deucravacitinib derivatives .

- Cytotoxicity: Use MTT assays on HEK293 cells to confirm selectivity (therapeutic index >10) .

What chromatographic methods ensure purity in pharmaceutical applications?

Methodological Answer:

- HPLC Conditions: C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, UV detection at 254 nm .

- Validation: Ensure RSD <2% for peak area and column efficiency >1500 theoretical plates .

How does bromine position affect the compound’s stability and reactivity?

Methodological Answer: